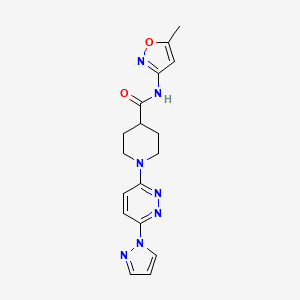

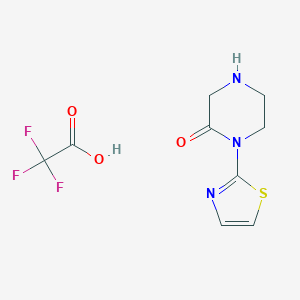

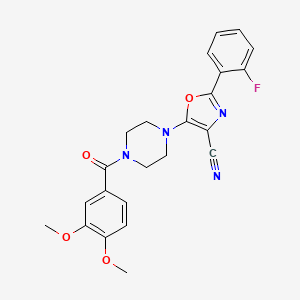

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s commonly found in many commercially available drugs . Ethyl (S)- (+)-3-Piperidinecarboxylate is a related compound with the molecular formula C8H15NO2 .

Synthesis Analysis

Isoxazole synthesis often involves eco-friendly synthetic strategies . The Knoevenagel condensation followed by intramolecular cyclization is a popular approach for the synthesis of 3-substituted coumarin derivatives .Molecular Structure Analysis

The molecular structure of related compounds can be determined through techniques like X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to optimize the molecular structure .Chemical Reactions Analysis

The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various techniques. For instance, Ethyl (S)- (+)-3-Piperidinecarboxylate has a molecular weight of 157.213 g/mol .Wissenschaftliche Forschungsanwendungen

Inhibitor of Acetylcholinesterase (AChE) :

- A compound structurally similar to Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, has been identified as a high affinity reversible inhibitor of AChE. However, its suitability for in vivo imaging studies of AChE in the mammalian brain was questioned due to uniform regional brain distribution (Brown-Proctor et al., 1999).

Microwave-Assisted Amidation :

- Research involving the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, including piperidine, led to the synthesis of corresponding carboxamides (Milosevic et al., 2015).

Synthesis of Novel N-fused Heterocycles :

- An efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been developed, demonstrating the compound's utility in preparing new heterocyclic products (Ghaedi et al., 2015).

Palladium-Catalyzed Aminocarbonylation :

- Piperidines with ester functionality, such as ethyl nipecotate, have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process resulted in the formation of carboxamide and ketocarboxamide compounds (Takács et al., 2014).

Synthesis of Schiff and Mannich Bases of Isatin Derivatives :

- Ethyl imidate hydrochlorides were synthesized and treated with hydrazine hydrate, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. The addition of isatin and 5-chloroisatin to these compounds formed Schiff bases, and N-Mannich bases of these compounds were synthesized by reacting with formaldehyde and piperidine (Bekircan & Bektaş, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-(3-methoxy-1,2-oxazole-5-carbonyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-3-19-13(17)9-5-4-6-15(8-9)12(16)10-7-11(18-2)14-20-10/h7,9H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKHIZFTZAHZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)

![2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2697320.png)

![5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2697322.png)

![N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2697323.png)

![2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2697327.png)